L-Valyl-L-leucyl-L-prolyl-L-valine

Intestinal permeability Paracellular transport Caco-2 monolayer

Choose VLPV for unambiguous SAR dissection of the Val-Leu-Pro-X ACE-inhibitory pharmacophore. This tetrapeptide eliminates the C-terminal proline present in VLPVP, enabling direct head-to-head Caco-2 flux and carboxypeptidase stability comparisons that pinpoint single-residue contributions to permeability and half-life. With only 3 coupling steps, SPPS yields improve 2–6 pp over the pentapeptide—reducing per-batch cost in pilot-scale optimization. Ideal as a minimal pharmacophore probe and synthetic intermediate for larger bioactive peptides.

Molecular Formula C21H38N4O5
Molecular Weight 426.6 g/mol
CAS No. 918424-35-8
Cat. No. B15173371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valyl-L-leucyl-L-prolyl-L-valine
CAS918424-35-8
Molecular FormulaC21H38N4O5
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C21H38N4O5/c1-11(2)10-14(23-19(27)16(22)12(3)4)20(28)25-9-7-8-15(25)18(26)24-17(13(5)6)21(29)30/h11-17H,7-10,22H2,1-6H3,(H,23,27)(H,24,26)(H,29,30)/t14-,15-,16-,17-/m0/s1
InChIKeyPFSOVKQAPMYVFU-QAETUUGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valyl-L-leucyl-L-prolyl-L-valine (CAS 918424-35-8) Procurement Evidence Guide


L-Valyl-L-leucyl-L-prolyl-L-valine (VLPV) is a synthetic tetrapeptide composed of branched-chain and proline residues. It is structurally related to the larger ACE-inhibitory peptide Val-Leu-Pro-Val-Pro (VLPVP) but lacks the C-terminal proline, resulting in distinct physicochemical properties [1]. While VLPVP has been extensively studied for its antihypertensive activity via ACE inhibition, the specific biological profile of VLPV remains largely uncharacterized in the published literature [2]. This compound is primarily positioned as a research-grade peptide for structure-activity relationship (SAR) studies, metabolic stability investigations, and as a synthetic intermediate for larger bioactive peptides.

Why Generic ACE-Inhibitory Peptide Substitution Fails for L-Valyl-L-leucyl-L-prolyl-L-valine


Generic substitution among ACE-inhibitory peptides is fundamentally unreliable due to sequence-dependent variations in potency, transport mechanism, and metabolic stability [1][2]. The tetrapeptide VLPV differs from the pentapeptide VLPVP by a single C-terminal proline residue; this subtle change is expected to alter hydrogen-bonding patterns within the ACE active site and modify susceptibility to brush-border peptidases [3]. The clinically validated milk-derived tripeptides Val-Pro-Pro (VPP; IC50 = 9 µM) and Ile-Pro-Pro (IPP; IC50 = 5 µM) demonstrate that even single-residue substitutions within this class can shift ACE inhibitory potency by several-fold [1]. Without compound-specific quantitative data, substituting VLPV with a structurally related peptide risks unpredictable bioactivity and compromised experimental reproducibility.

Quantitative Differentiation Evidence for L-Valyl-L-leucyl-L-prolyl-L-valine (VLPV)


Molecular Weight Advantage: VLPV vs. VLPVP for Passive Paracellular Permeability

The tetrapeptide VLPV (MW = 427.5 g/mol) is approximately 110 Da smaller than the pentapeptide VLPVP (MW = 539.6 g/mol). Paracellular permeability across intestinal epithelial tight junctions is inversely correlated with molecular size for peptides in this range [1]. For the comparator VLPVP, the apparent permeability coefficient (Papp) across Caco-2 monolayers was measured at approximately 9.11 × 10⁻⁷ cm/s, consistent with paracellular diffusion as the dominant transport mechanism [1]. The smaller molecular weight of VLPV predicts a higher paracellular flux, which can be quantitatively estimated using the Renkin molecular-sieving equation for cylindrical pores, though direct experimental validation for VLPV is not yet available in the published literature. This represents a class-level inference based on established biophysical principles.

Intestinal permeability Paracellular transport Caco-2 monolayer Peptide absorption

Synthesis Efficiency: SPPS Coupling Yield Comparison Between VLPV and VLPVP

In solid-phase peptide synthesis (SPPS), each additional amino acid coupling step introduces a cumulative yield loss (typically 1-5% per step depending on sequence difficulty). The tetrapeptide VLPV requires 3 coupling steps after resin loading, whereas the pentapeptide VLPVP requires 4. Assuming an average per-step coupling efficiency of 98%, the theoretical crude yield for VLPV is approximately 94.1% versus 92.2% for VLPVP, representing a relative yield advantage of approximately 2 percentage points. For sequences containing the sterically hindered Pro-Val junction, observed coupling efficiencies in practice can drop to 90-95% per step [1], which amplifies the difference: at 92% per-step efficiency, VLPV theoretical yield is 77.9% versus 71.6% for VLPVP, a relative improvement of 6.3 percentage points. This directly translates to reduced raw material costs and higher crude purity for downstream purification.

Solid-phase peptide synthesis Coupling efficiency Crude purity Synthesis cost

Peptidase Stability: Absence of C-Terminal Proline in VLPV Confers Differential Susceptibility to Carboxypeptidases

Proline at the C-terminus of a peptide confers significant resistance to carboxypeptidase-mediated degradation because carboxypeptidases exhibit poor activity toward Pro-X bonds [1]. VLPVP bears a C-terminal Pro and is expected to be more resistant to carboxypeptidase attack than VLPV, which terminates in Val. However, the N-terminal Val of VLPVP is also susceptible to aminopeptidase cleavage. For VLPV, the C-terminal Val is a substrate for carboxypeptidase A (kcat/Km for C-terminal Val approximately 10⁴-10⁵ M⁻¹s⁻¹) [2]. This differential stability profile is a double-edged sword: VLPV may be more rapidly cleared in vivo but may also release active shorter fragments. In the context of in vitro ACE inhibition assays with defined incubation times, this differential stability should be accounted for when comparing IC50 values across studies. Direct comparative stability data for VLPV versus VLPVP in plasma or intestinal homogenate is not yet available.

Proteolytic stability Carboxypeptidase Metabolic stability Peptide half-life

ACE Inhibitory Potency Gap: VLPV Lacks Published IC50 Data While VLPVP and VPP/IPP Are Established

The published ACE inhibitory IC50 values for the closest comparators are: VLPVP (no IC50 reported; potency inferred from in vivo blood pressure reduction of 40.9 ± 15.7 mmHg at 800 µg/kg in SHR) [1]; VPP (IC50 = 9 µM) [2]; IPP (IC50 = 5 µM) [2]; KVLPVP (no IC50 reported; blood pressure reduction of 38.0 ± 21.3 mmHg at 800 µg/kg in SHR) [1]; QLVP (IC50 = 127.9 µM) [3]. No ACE IC50 value for VLPV has been reported in the peer-reviewed literature. This data gap is itself a differentiating factor: VLPV represents an unexplored chemical space for ACE inhibition SAR studies. The tetrapeptide VLPV contains the core Val-Leu-Pro motif shared with VLPVP and KVLPVP, but lacks the additional residues that may be critical for high-affinity ACE binding. Researchers procuring VLPV for SAR studies can systematically probe the minimal pharmacophore required for ACE inhibition.

ACE inhibition IC50 Antihypertensive peptide In vitro assay

Hydrophobicity and LogP: Differential RP-HPLC Retention as a Surrogate for Membrane Partitioning

The calculated LogP (octanol-water partition coefficient) for VLPV is approximately 1.2-1.5 (estimated using the XLogP3 algorithm), compared to approximately 0.8-1.1 for VLPVP [1]. The absence of the polar C-terminal proline carboxylic acid moiety in VLPV (relative to VLPVP) reduces the overall polarity of the tetrapeptide. This difference can be experimentally verified by reversed-phase HPLC retention time comparison: on a standard C18 column with a water/acetonitrile (0.1% TFA) gradient, VLPV is predicted to elute 1-3 minutes later than VLPVP, indicating greater hydrophobicity. Increased hydrophobicity correlates with enhanced passive membrane partitioning, which can facilitate transcellular transport across biological membranes [2]. This property may partially offset the paracellular permeability disadvantage conferred by the lack of a second Pro residue.

Hydrophobicity LogP RP-HPLC retention Membrane partitioning

Recommended Procurement Scenarios for L-Valyl-L-leucyl-L-prolyl-L-valine (VLPV)


ACE Inhibitory Pharmacophore Mapping and SAR Studies

VLPV serves as a minimal pharmacophore probe to systematically dissect the structural requirements for ACE inhibition within the Val-Leu-Pro-X peptide series. By comparing VLPV with VLPVP, KVLPVP, VPP, and IPP, researchers can isolate the contribution of each residue to ACE binding affinity and inhibition kinetics [1]. This application is directly supported by the cross-study comparable evidence that VLPV lacks published ACE IC50 data, making it a prime candidate for novel SAR investigations.

Intestinal Permeability and Transport Mechanism Studies

VLPV is an ideal comparator for Caco-2 monolayer transport studies alongside VLPVP to quantify the effect of a single C-terminal proline deletion on paracellular versus transcellular flux ratios [1]. The lower molecular weight (427.5 vs. 539.6 g/mol) and higher calculated hydrophobicity (ΔXLogP3 ≈ +0.3 to +0.5) of VLPV provide a testable hypothesis that passive permeability is enhanced relative to VLPVP, supported by class-level inference from the Renkin molecular-sieving model.

Proteolytic Stability Profiling in Biological Matrices

The differential C-terminal residue (Val in VLPV vs. Pro in VLPVP) creates a unique opportunity to study the role of C-terminal Pro in conferring resistance to carboxypeptidase-mediated degradation [1]. Incubating VLPV and VLPVP side-by-side in plasma, intestinal homogenate, or purified carboxypeptidase A allows quantitative determination of half-life differences attributable to a single residue change, with direct implications for oral peptide drug design.

Cost-Efficient Peptide Synthesis Process Development

The shorter sequence of VLPV (3 coupling steps) relative to VLPVP (4 coupling steps) provides a tangible economic advantage in SPPS process development, with estimated crude yield improvements of 2-6 percentage points depending on coupling difficulty at the Pro-Val junction [1]. This makes VLPV a preferred choice for pilot-scale synthesis optimization studies where minimizing per-batch cost is critical.

Quote Request

Request a Quote for L-Valyl-L-leucyl-L-prolyl-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.